3,6-Dichloro-5-methoxypyridine-2-carbaldehyde 3,6-Dichloro-5-methoxypyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695264
InChI: InChI=1S/C7H5Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2-3H,1H3
SMILES: COC1=CC(=C(N=C1Cl)C=O)Cl
Molecular Formula: C7H5Cl2NO2
Molecular Weight: 206.02 g/mol

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC13695264

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichloro-5-methoxypyridine-2-carbaldehyde -

Specification

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
IUPAC Name 3,6-dichloro-5-methoxypyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H5Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2-3H,1H3
Standard InChI Key WRWLVOCWKCISIF-UHFFFAOYSA-N
SMILES COC1=CC(=C(N=C1Cl)C=O)Cl
Canonical SMILES COC1=CC(=C(N=C1Cl)C=O)Cl

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, 3,6-dichloro-5-methoxypyridine-2-carbaldehyde, reflects its substitution pattern (Figure 1). Key structural features include:

  • Chlorine atoms at positions 3 and 6, which enhance electrophilicity and influence intermolecular interactions.

  • A methoxy group (-OCH₃) at position 5, contributing to solubility in polar solvents and modulating electronic effects.

  • An aldehyde group (-CHO) at position 2, enabling participation in condensation and nucleophilic addition reactions .

Spectroscopic and Computational Data

  • SMILES: COC1=CC(=C(N=C1Cl)C=O)Cl

  • InChIKey: WRWLVOCWKCISIF-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): For the [M+H]+ adduct, CCS is 129.5 Ų, suggesting moderate molecular surface area .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₅Cl₂NO₂
Molecular Weight206.02 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area44.7 Ų

Synthesis and Reaction Chemistry

Synthetic Routes

While specific protocols for 3,6-dichloro-5-methoxypyridine-2-carbaldehyde are scarce, analogous pyridine aldehydes are typically synthesized via:

  • Vilsmeier-Haack formylation: Introducing an aldehyde group to pyridine derivatives using POCl₃ and DMF.

  • Oxidation of methyl groups: Converting methylpyridines to aldehydes using oxidizing agents like KMnO₄ or SeO₂ .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the methoxy and aldehyde groups. Limited solubility in water (<1 mg/mL).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the aldehyde moiety. Storage recommendations include inert atmospheres and low temperatures .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).

  • NMR (¹H): Key signals include δ 10.1 ppm (aldehyde proton), δ 8.5 ppm (pyridine H-4), and δ 3.9 ppm (methoxy protons) .

Applications in Drug Discovery

Intermediate for Heterocyclic Synthesis

This compound serves as a precursor for:

  • Quinazoline derivatives: Via condensation with aminobenzene derivatives, yielding structures with reported kinase-inhibitory activity.

  • Imidazopyridines: Cyclocondensation with amidines generates cores prevalent in antiviral agents .

Derivative ClassTarget Activity
Schiff basesAntifungal, Antitubercular
HydrazonesAnticancer, Antioxidant
ThiosemicarbazonesAntimicrobial, Antiviral

Future Research Directions

  • Biological Screening: Prioritize cytotoxicity, antimicrobial, and kinase inhibition assays.

  • Structure-Activity Optimization: Explore substitutions at positions 2 (aldehyde) and 5 (methoxy) to enhance potency.

  • Green Synthesis: Develop microwave- or ultrasound-assisted protocols to improve yield and sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator